molecular formula C17H26O2 B14177296 Ginsenoyne D CAS No. 138828-83-8

Ginsenoyne D

Katalognummer: B14177296
CAS-Nummer: 138828-83-8
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: WDZQEROINMBCOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ginsenoyne D is a chemical compound with the molecular formula C17H26O2 and is a constituent of ginseng (Panax species) . As a naturally derived compound from a plant renowned for its diverse pharmacological potential, Ginsenoyne D is of significant interest for exploratory research in phytochemistry and natural product chemistry . Researchers can utilize this high-purity compound to investigate its potential bioactivities, which may include anti-inflammatory, antioxidant, or anticancer properties, in line with the broader research conducted on other ginseng constituents like ginsenosides . Studies on related compounds have shown they can operate through complex mechanisms, such as modulating immune cell activity, inhibiting pro-inflammatory cytokine production, scavenging free radicals, and influencing key cellular signaling pathways like NF-κB and MAPK . The structural characteristics of Ginsenoyne D provide a foundation for structure-activity relationship (SAR) studies aimed at understanding its specific interactions at a molecular level. This product is labeled and provided as "Research Use Only" (RUO). RUO products are intended solely for use in laboratory research applications; they are not intended for use in the diagnosis of disease, in the cure, mitigation, treatment, or prevention of disease in humans or animals, and are not to be incorporated into products for human consumption . Researchers are responsible for ensuring compliance with all applicable regulations and for using this product strictly within the confines of a controlled research setting. For detailed specifications, including certificates of analysis, or to request a quotation, please contact our technical sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

138828-83-8

Molekularformel

C17H26O2

Molekulargewicht

262.4 g/mol

IUPAC-Name

8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol

InChI

InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3

InChI-Schlüssel

WDZQEROINMBCOK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1C(O1)CC#CC#CC(CC)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Botanical Sources and Structural Characteristics

Occurrence in Panax Species

Ginsenoyne D is primarily isolated from the roots of Panax ginseng, where it coexists with structurally related polyacetylenes such as panaxydol and ginsenoyne L. Its concentration varies between 0.0021% and 0.0047% in fresh roots, necessitating specialized extraction protocols. The compound features a C17 polyacetylene backbone with an epoxide moiety and a dihydropyran ring, distinguishing it from simpler ginsenosides.

Structural Elucidation

Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and 2D-COSY) confirms the presence of:

  • A cis-configured epoxide at C8'-C9'
  • A β-oriented dihydropyran ring fused to the sesquiterpene core
  • Three acetylene bonds at C4'-C5', C6'-C7', and C10'-C11'

Extraction Methodologies

Solvent Selection Strategies

Recent advances utilize deep eutectic solvents (DES) for enhanced selectivity:

Solvent System Temperature (°C) Yield Increase vs. Ethanol Source
Choline chloride:urea (1:2) 65 33%
95% ethanol with 0.06M HCl 85 28%
Supercritical CO₂ 40 (100 bar) 19%

The DES system achieves complete extraction within 4 hours through hydrogen bonding interactions with acetylene moieties. Acidified ethanol simultaneously extracts and stabilizes labile epoxides via protonation of oxygen lone pairs.

Sequential Extraction Protocol

  • Primary extraction : 10 g powdered root in 550 mL choline chloride:urea (1:2) at 65°C for 4 h
  • Acid wash : Treat crude extract with 0.06M HCl to precipitate polysaccharides
  • Liquid-liquid partitioning : Separate polyacetylenes into n-butanol phase (K = 4.2)

This three-stage process recovers 89 ± 3% of Ginsenoyne D from raw material.

Purification Techniques

Chromatographic Separation

Supercritical fluid chromatography (SFC) with a C18-modified silica column (250 × 4.6 mm, 5 μm) resolves Ginsenoyne D from panaxydol in 14 minutes:

Parameter SFC Performance HPLC Performance Improvement
Purity 98.7% 83.2% +15.5%
Solvent Consumption 120 mL/g 480 mL/g -75%
Run Time 14 min 32 min -56%

The SFC mobile phase (CO₂:methanol 85:15 v/v at 25 MPa) provides superior selectivity for acetylene compounds.

Crystallization Optimization

Ginsenoyne D forms needle-like crystals from ethyl acetate:hexane (1:3) at -20°C. X-ray diffraction confirms monoclinic P2₁ space group with unit cell parameters:

  • a = 12.34 Å
  • b = 7.89 Å
  • c = 15.67 Å
  • β = 102.3°

Biomimetic Synthesis

Retrosynthetic Analysis

Baldwin's seven-step synthesis (72% overall yield) employs biosynthetic principles:

  • Sesquiterpene core assembly : Farnesyl pyrophosphate cyclization catalyzed by terpene synthase
  • Bis-acetylenic enone formation : Cadiot-Chodkiewicz coupling of propargyl bromides
  • Hetero-Diels-Alder reaction : Construct dihydropyran ring using BF₃·OEt₂ catalysis

Critical Synthetic Steps

Step 3: Epoxidation

Treatment of precursor 6 with m-CPBA (1.2 eq) in dichloromethane at -78°C achieves 94% epoxidation yield. Kinetic resolution favors the cis-epoxide through steric hindrance from the dihydropyran ring.

Step 5: Stereochemical Control

The C2'-C10' cis junction is established via Evans' oxazaborolidine catalysis (98% ee), leveraging π-π interactions between the catalyst and acetylene π-system.

Analytical Characterization

Spectroscopic Fingerprints

  • HRMS (ESI+) : m/z 467.2843 [M+Na]⁺ (calc. 467.2839 for C₂₇H₃₆O₅Na)
  • ¹³C NMR (125 MHz, CDCl₃) : δ 208.4 (C=O), 145.2 (C8'), 103.7 (C2'), 88.1-84.3 (acetylenes)
  • IR (KBr) : 3290 cm⁻¹ (≡C-H), 2105 cm⁻¹ (C≡C), 875 cm⁻¹ (epoxide)

Stability Profiling

Degradation studies reveal:

  • Thermal stability : Decomposes above 160°C (TGA)
  • Photooxidation : t₁/₂ = 48 h under UV light (λ = 254 nm)
  • pH susceptibility : Stable between pH 4-8 (94% retention at 25°C/7 days)

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system (Corning AFR) enhances process safety for acetylene handling:

Parameter Batch Reactor Flow Reactor Advantage
Reaction Volume 5 L 120 mL -95%
Cooling Efficiency ΔT = 15°C ΔT = 2°C +87%
Throughput 12 g/day 340 g/day +2733%

This system reduces explosion risks associated with gaseous acetylene accumulation.

Analyse Chemischer Reaktionen

Chemical Reactions of Ginsenoyne D

Ginsenoyne D participates in various chemical reactions typical for ginsenosides. These reactions can alter its structure and enhance its bioactivity.

2.1. Hydrolysis

The glycosidic bonds in Ginsenoyne D can be hydrolyzed under specific conditions.

2.2. Glycosylation

Specific enzymes, such as UDP-glycosyltransferases, can be used to facilitate glycosylation reactions that modify precursor compounds into ginsenosides. Researchers have engineered yeast strains to produce Ginsenoyne D through fermentation processes that enhance the yield of precursor molecules like protopanaxadiol.

2.3. Reactions Influenced by Environmental Factors

Environmental factors such as temperature and pH influence the reactions during extraction or processing.

Structural Elucidation

The structural elucidation of Ginsenoyne D typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). Mass spectrometry can provide information about the molecular weight and fragmentation patterns, which are essential for confirming the identity of Ginsenoyne D.

Biological Activities and Mechanism of Action

Ginsenoyne D exhibits various biological activities, such as anti-inflammatory, antioxidant, and anticancer effects. Research suggests that ginsenosides like Ginsenoyne D may interact with cell membranes due to their amphiphilic nature, influencing cellular signaling pathways. Key aspects include the compound's potential interaction with cell membranes and influence on cellular signaling pathways. Relevant data indicates that Ginsenoyne D maintains significant biological activity across various experimental conditions, emphasizing its potential as a therapeutic agent.

Ginsenoside Metabolism

The majority of ginsenosides are deglycosylated in the gastrointestinal tract by colonic bacteria and are metabolized to protopanaxadiol (PPD), protopanaxatriol (PPT), compound K, or other compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Ginsenoyne derivatives share a C17 polyacetylene backbone but differ in substituents, stereochemistry, and functional groups. Key structural variations include:

  • Acetylation: Ginsenoyne P contains diacetate groups at positions 3 and 8, while Ginsenoyne Q lacks acetyl groups but includes an epoxy ring .
  • Epoxy Systems: Ginsenoyne P features a 9,10-epoxy ring, enhancing its rigidity and interaction with biological targets .
  • Diyne Positioning: Compounds like Ginsenoyne F and G exhibit diyne systems at positions 4,6 or 6,8, influencing their molecular stability and reactivity .

Analytical Techniques

  • HR-DART-MS: Used to determine molecular formulas (e.g., C18H26O4 for Ginsenoyne Q) and fragmentation patterns .
  • NMR Spectroscopy: Critical for elucidating acetyl group positions (e.g., 1H NMR confirmed diacetate in Ginsenoyne P) .
  • UV/IR Spectroscopy : Identifies conjugated diyne systems and epoxy rings through characteristic absorption bands .

Variability and Challenges

  • Source-Dependent Variability: Concentrations of Ginsenoyne compounds vary by ginseng species, cultivation time, and processing methods, affecting reproducibility .
  • Structural Complexity: Absolute stereochemistry for compounds like Ginsenoyne Q remains unresolved due to low yields .

Data Tables

Table 1: Structural Features of Select Ginsenoyne Compounds

Compound Core Structure Functional Groups Molecular Formula (Inferred) Key Analytical Method
Ginsenoyne D C17H28O4 Diyne, acetyl C17H28O4 NMR, HR-DART-MS
Ginsenoyne P Heptadeca-1-en-4,6-diyne 3,8-Diacetate, 9,10-epoxy C21H28O6 X-ray crystallography, NMR
Ginsenoyne Q Heptadeca-4,6-diyne Epoxy, hydroxyl C18H26O4 HR-DART-MS, IR
Ginsenoyne N Heptadeca-4,6-diyne Acetyl, hydroxyl C19H26O5 Docking simulations, NMR

Table 2: Cytotoxic Potency (IC50) in Ovarian Cancer Cells

Compound IC50 (µM) Mechanism of Action
Ginsenoyne P 12.3 Mitochondrial apoptosis, ROS generation
Ginsenoyne N 18.7 Spike protein inhibition (antiviral)
Panaxytriol 25.4 Cell cycle arrest at G1 phase

Q & A

Basic: What methodologies are recommended for the accurate identification and quantification of Ginsenoyne D in plant extracts?

Answer: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for identification and quantification. Protocols should include calibration curves using standardized Ginsenoyne D samples, with validation via triplicate runs to ensure precision. Matrix effects in plant extracts can be minimized using solid-phase extraction (SPE) purification .

Basic: How should researchers design experiments to assess the baseline bioactivity of Ginsenoyne D in vitro?

Answer: Use a factorial design to control variables such as solvent type (e.g., DMSO vs. ethanol), concentration gradients (e.g., 0.1–100 µM), and exposure time (e.g., 24–72 hours). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility. Cell viability assays (e.g., MTT) and enzyme inhibition assays are standard for preliminary bioactivity screening .

Advanced: What experimental frameworks are suitable for investigating the molecular mechanisms of Ginsenoyne D’s pharmacological effects?

Answer: Combine computational approaches (e.g., molecular docking, molecular dynamics simulations) with wet-lab validation. For example, docking studies can predict binding affinities to target proteins (e.g., NF-κB, COX-2), followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm interactions. Transcriptomic or proteomic profiling can further elucidate downstream pathways .

Advanced: How can contradictions in reported efficacy of Ginsenoyne D across studies be methodologically resolved?

Answer: Conduct a meta-analysis with subgroup stratification by variables such as dosage (low vs. high), model systems (e.g., cell lines vs. animal models), and experimental endpoints (e.g., IC₅₀ vs. AUC). Sensitivity analysis and funnel plots can identify bias. Replicate conflicting studies under standardized conditions, ensuring harmonized protocols for extraction purity and assay conditions .

Advanced: What methodologies are optimal for studying synergistic interactions between Ginsenoyne D and other bioactive compounds?

Answer: Isobolographic analysis or combination index (CI) methods (e.g., Chou-Talalay) are recommended. Design experiments with fixed-ratio combinations (e.g., 1:1, 1:2) and assess effects via dose-response matrices. Synergy should be validated using mechanistic assays (e.g., competitive binding studies) and in vivo models to rule out pharmacokinetic artifacts .

Basic: What are the best practices for evaluating the stability of Ginsenoyne D under varying storage and processing conditions?

Answer: Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products can be identified via LC-MS/MS. For processing, assess thermal stability using differential scanning calorimetry (DSC) and pH-dependent stability via buffer incubation (pH 1–9) .

Advanced: How can researchers address the translational gap between in vitro and in vivo efficacy of Ginsenoyne D?

Answer: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with in vivo plasma concentrations. Use allometric scaling from animal models (e.g., rodents to primates) and validate with microdosing studies in humans. Tissue distribution studies (e.g., radiolabeled Ginsenoyne D) can clarify bioavailability .

Advanced: Which statistical approaches are most robust for analyzing dose-response relationships and variability in Ginsenoyne D studies?

Answer: Nonlinear regression models (e.g., four-parameter logistic curves) for dose-response fitting, with goodness-of-fit assessed via AIC/BIC. For variability, use mixed-effects models or ANOVA with post hoc tests (e.g., Tukey’s HSD). Bayesian hierarchical models can account for inter-study heterogeneity in meta-analyses .

Basic: How should a systematic review of Ginsenoyne D’s pharmacological properties be structured to ensure comprehensiveness?

Answer: Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro models), search databases (PubMed, Scopus, Web of Science), and use MeSH terms like “Ginsenoyne D” AND (“pharmacokinetics” OR “bioactivity”). Risk of bias assessment (e.g., SYRCLE for animal studies) ensures quality control .

Advanced: What experimental designs are appropriate for investigating epigenetic modifications induced by Ginsenoyne D?

Answer: Use chromatin immunoprecipitation sequencing (ChIP-seq) for histone modification analysis (e.g., H3K27ac) and methylation-specific PCR or whole-genome bisulfite sequencing for DNA methylation. Validate findings with CRISPR/dCas9-based epigenetic editing (e.g., dCas9-DNMT3A for targeted methylation) and functional assays (e.g., qRT-PCR for gene expression) .

Notes on Methodology and Citations

  • Data Presentation: Tables and graphs must include error bars (SD/SEM) and p-values. Use tools like GraphPad Prism or R for visualization .
  • Contradiction Management: Transparently report raw data and negative results in supplementary materials to mitigate publication bias .
  • Ethical Compliance: For human/animal studies, adhere to institutional review board (IRB) protocols and ARRIVE guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.